Methyl 5-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate
Overview
Description
Methyl 5-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C11H15NO4S and its molecular weight is 257.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Mass Spectrometry Analysis : Alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates, similar to Methyl 5-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate, were studied using electron impact and chemical ionization mass spectrometry. These compounds, except for tert-butyl thiophene-2-carboxylate, generate stable molecular ions which decompose along specific pathways (Klyba, Nedolya, Sanzheeva, & Tarasova, 2019).
Enantioselective Synthesis : An enantioselective synthesis method was developed for a compound structurally similar to this compound, using a one-pot enamide cyclization approach. This method was significant for producing optically pure compounds, a critical aspect in pharmaceutical chemistry (Magata et al., 2017).
Synthesis of Novel Compounds : Researchers synthesized various derivatives of ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates, demonstrating the versatility and potential applications in developing new pharmaceuticals or bioactive molecules (Carbone et al., 2013).
Synthesis of Amino Acids and Peptides : The synthesis of methyl N-(tert-butoxycarbonyl)-S-(3-thienyl)-L-cysteinate and related compounds shows the potential of using this compound derivatives in creating bioactive molecules and new materials, particularly in peptide synthesis (Cagnoli et al., 2005).
Molecular Structure Analysis : The study of the crystal structure of compounds like methyl 2-amino-4,5,6,7-tetrahydro-1-benzo- thiophene-3-carboxylate, which are structurally related, offers insights into the molecular arrangement and potential applications in material science or molecular engineering (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).
Properties
IUPAC Name |
methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)16-10(14)12-8-6-5-7(17-8)9(13)15-4/h5-6H,1-4H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCNPBBZQZOKRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(S1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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